(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-methylthiazole-4-carboxylate
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Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-methylthiazole-4-carboxylate is a complex organic compound that features a unique combination of thiophene, isoxazole, and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-methylthiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of the isoxazole ring . The thiophene and thiazole rings can be introduced through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-methylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Electrophilic substitution reactions can occur on the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Isoxazoline derivatives.
Substitution: Halogenated thiophene or thiazole derivatives.
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-methylthiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-methylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to modulate biological pathways by binding to active sites or altering the conformation of target proteins. This can result in the inhibition or activation of specific biochemical processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as suprofen and articaine, which have notable pharmacological properties.
Isoxazole derivatives: Known for their wide spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.
Thiazole derivatives: Used in various medicinal compounds, including anticancer drugs like dabrafenib and dasatinib.
Uniqueness
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-methylthiazole-4-carboxylate stands out due to its combination of three distinct heterocyclic rings, each contributing unique chemical and biological properties. This structural complexity enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-methyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S2/c1-8-14-10(7-20-8)13(16)17-6-9-5-11(18-15-9)12-3-2-4-19-12/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEKTRUPNHUDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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